molecular formula C11H17N3O3 B13466028 tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate

tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate

Cat. No.: B13466028
M. Wt: 239.27 g/mol
InChI Key: CQVCTBKVLVBBDE-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutyl ring substituted with a diazoacetyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in synthetic organic chemistry due to the reactivity of the diazo group, which enables applications in cyclopropanation, cross-coupling, and photochemical reactions .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate

InChI

InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-11(5-4-6-11)8(15)7-13-12/h7H,4-6H2,1-3H3,(H,14,16)

InChI Key

CQVCTBKVLVBBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate typically involves the reaction of a cyclobutylamine derivative with a diazoacetylating agent. One common method includes the reaction of cyclobutylamine with tert-butyl chloroformate to form tert-butyl N-(cyclobutyl)carbamate, followed by diazoacetylation using diazoacetic acid or its derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate involves the reactivity of its diazo group. The diazo group can undergo various chemical transformations, including cycloaddition and substitution reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent on Cyclobutyl Ring Molecular Formula Molecular Weight CAS Number Reference
tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate 2-diazoacetyl C₁₁H₁₇N₃O₃* ~251.3 Not provided Target Compound
tert-Butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate Methylamino C₁₁H₂₂N₂O₂ 214.3 1858137-24-2
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate 3-bromophenyl C₁₅H₂₀BrNO₂ 326.2 1245647-81-7
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate 2-chlorophenyl C₁₅H₂₀ClNO₂ 281.8 133550-78-4
tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate Hydroxymethyl C₁₀H₁₉NO₃ 201.3 1142211-17-3

*Estimated based on analogous structures.

Key Observations :

  • Diazoacetyl vs. Aromatic Substituents : The diazoacetyl group introduces significant reactivity due to the diazo moiety, which is absent in halogenated (e.g., bromo, chloro) or hydroxymethyl-substituted analogs. This makes the target compound more prone to photolytic or thermal decomposition compared to stable aryl-substituted derivatives .
  • Boc Protection : All analogs share the Boc group, which enhances solubility in organic solvents and facilitates deprotection under acidic conditions .

Physical and Chemical Properties

Property This compound tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
Stability Low (diazo decomposition) High (stable crystalline solid) Moderate (hygroscopic)
Solubility Soluble in DCM, THF Soluble in DCM, ethers Soluble in polar aprotic solvents (DMF, DMSO)
Reactivity High (photolytic, cycloaddition) Low (inert under standard conditions) Moderate (hydroxyl group functionalization)

Notes:

  • The diazoacetyl derivative’s instability necessitates storage at low temperatures and protection from light, unlike bromophenyl or hydroxymethyl analogs, which are shelf-stable .
  • Hydroxymethyl-substituted carbamates exhibit higher polarity, aligning with their solubility in DMSO ().

Biological Activity

Tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 254.29 g/mol
  • IUPAC Name : this compound

The compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates have diverse biological activities, including insecticidal and therapeutic properties.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in biological systems. Its mechanism may involve the following:

  • Enzyme Inhibition : It may inhibit certain proteases or enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various cellular receptors, influencing signal transduction pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Enzyme InhibitionPotential inhibition of proteases involved in cellular processes.
Anticancer PropertiesMay exhibit cytotoxic effects against cancer cell lines.
Antimicrobial ActivityPossible effects against bacterial or fungal strains.
Toxicological ProfileRequires further investigation to assess safety and potential side effects.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. This compound demonstrated significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.
  • Enzyme Interaction Studies : Research focused on the interaction of carbamates with serine proteases indicated that this compound could act as a potent inhibitor, affecting pathways related to inflammation and cancer progression.
  • Toxicological Assessments : Toxicological evaluations revealed that while the compound showed promising biological activity, it also exhibited moderate toxicity in preliminary studies, necessitating further research into its safety profile.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate with high purity?

  • Methodology : Synthesis typically involves coupling a cyclobutylamine precursor with a diazoacetylating agent under controlled conditions. For carbamate formation, di-tert-butyl dicarbonate (Boc₂O) is commonly used in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) to neutralize HCl byproducts . The diazoacetyl group requires careful handling due to its light sensitivity and potential explosiveness. Reaction progress should be monitored via TLC or LC-MS, and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify tert-butyl (δ ~1.4 ppm for -C(CH₃)₃), carbamate carbonyl (δ ~155-160 ppm), and diazoacetyl (δ ~4.5-5.5 ppm for -N₂CO-) groups.
  • IR spectroscopy : Confirm diazo (2100-2200 cm⁻¹) and carbamate carbonyl (1680-1720 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-resistant shields due to the diazo group’s instability .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to stabilize the diazoacetyl group during synthesis?

  • Methodology :

  • Temperature control : Maintain reactions at 0–10°C to minimize thermal decomposition.
  • Light exclusion : Use amber glassware or aluminum foil to shield from UV/visible light.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) reduce side reactions compared to protic solvents. Additives like copper(I) salts may stabilize diazo intermediates .

Q. What analytical strategies resolve contradictions in reported yields for similar carbamate derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical factors.
  • Byproduct analysis : Use HPLC-MS to detect impurities (e.g., tert-butyl alcohol from Boc deprotection) that reduce yield.
  • Kinetic studies : Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to pinpoint inefficiencies .

Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in downstream applications?

  • Methodology :

  • Computational modeling : Use DFT calculations to assess ring strain energy and predict sites for nucleophilic/electrophilic attack.
  • Experimental probes : Perform ring-opening reactions with nucleophiles (e.g., Grignard reagents) to compare reactivity with non-strained analogs.
  • X-ray crystallography : Determine bond angles and torsional strain in the crystal lattice .

Q. What strategies mitigate unintended diazo group decomposition during catalytic applications?

  • Methodology :

  • Catalyst screening : Test transition-metal catalysts (e.g., Rh₂(OAc)₄) for controlled transfer of the diazo group.
  • Protective additives : Introduce stabilizing agents (e.g., TEMPO) to scavenge free radicals.
  • Flow chemistry : Use microreactors to minimize residence time and improve heat/light management .

Data Contradiction Analysis

Q. Why do some studies report divergent stability profiles for tert-butyl carbamates with diazo substituents?

  • Analysis : Variability arises from differences in:

  • Storage conditions : Ambient vs.低温 storage significantly impacts diazo group longevity.
  • Impurity levels : Trace acids/bases (e.g., residual TEA) accelerate decomposition.
  • Analytical sensitivity : LC-MS with low detection limits vs. NMR may over/underestimate stability .

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